molecular formula C13H15NO2 B15068520 (3-Ethyl-2-methoxyquinolin-6-yl)methanol CAS No. 855444-81-4

(3-Ethyl-2-methoxyquinolin-6-yl)methanol

Cat. No.: B15068520
CAS No.: 855444-81-4
M. Wt: 217.26 g/mol
InChI Key: COMPEZHZUAZNKW-UHFFFAOYSA-N
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Description

(3-Ethyl-2-methoxyquinolin-6-yl)methanol ( 855444-81-4) is a quinoline derivative with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by a quinoline core structure substituted with an ethyl group at the 3-position, a methoxy group at the 2-position, and a methanol group at the 6-position. It is supplied with a high purity of approximately 98% . Quinolines and their derivatives are a significant class of aromatic heterocyclic compounds, which consist of a benzene ring fused to a pyridine ring, and are known to be privileged structures in medicinal chemistry and drug discovery . The specific structural features of this molecule make it a valuable intermediate in organic synthesis and pharmaceutical research. Literature indicates that this compound and its close isomers serve as key synthetic precursors, particularly in the development of biologically active molecules from major research programs, highlighting its role in early-stage drug discovery efforts . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use. This solid compound has a predicted density of 1.159 g/cm³ and a boiling point of approximately 358.7°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855444-81-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3-ethyl-2-methoxyquinolin-6-yl)methanol

InChI

InChI=1S/C13H15NO2/c1-3-10-7-11-6-9(8-15)4-5-12(11)14-13(10)16-2/h4-7,15H,3,8H2,1-2H3

InChI Key

COMPEZHZUAZNKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)CO)OC

Origin of Product

United States

Chemical Transformations and Derivatization of 3 Ethyl 2 Methoxyquinolin 6 Yl Methanol

Reactions at the Hydroxyl Group of Methanol (B129727)

The hydroxyl group attached to the 6-position of the quinoline (B57606) ring via a methylene (B1212753) bridge is a primary alcohol. This functional group is amenable to a variety of classical organic transformations, including esterification, etherification, and oxidation.

Esterification

The conversion of the primary alcohol in (3-Ethyl-2-methoxyquinolin-6-yl)methanol to an ester can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

For instance, the reaction with acetic acid would yield (3-ethyl-2-methoxyquinolin-6-yl)methyl acetate. The general mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com

Table 1: Examples of Potential Esterification Reactions

Carboxylic Acid Catalyst Potential Ester Product
Acetic Acid H₂SO₄ (3-Ethyl-2-methoxyquinolin-6-yl)methyl acetate
Benzoic Acid TsOH (3-Ethyl-2-methoxyquinolin-6-yl)methyl benzoate

Another effective method for esterification is the use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. This method is generally faster and not reversible.

Etherification

The hydroxyl group can also be converted to an ether. A classic method for this transformation is the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the benzylic nature of the alcohol, it can be readily converted into its corresponding ether. organic-chemistry.orgresearchgate.net

For example, treatment with a strong base like sodium hydride followed by the addition of methyl iodide would yield 6-(methoxymethyl)-3-ethyl-2-methoxyquinoline.

Table 2: Potential Etherification Reaction Products

Alkylating Agent Base Potential Ether Product
Methyl Iodide NaH 6-(Methoxymethyl)-3-ethyl-2-methoxyquinoline
Ethyl Bromide KH 6-(Ethoxymethyl)-3-ethyl-2-methoxyquinoline

Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide. organic-chemistry.org

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde, yielding 3-ethyl-2-methoxyquinoline-6-carbaldehyde.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 3-ethyl-2-methoxyquinoline-6-carboxylic acid.

Table 3: Oxidation Products of this compound

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) 3-Ethyl-2-methoxyquinoline-6-carbaldehyde
Dess-Martin periodinane (DMP) 3-Ethyl-2-methoxyquinoline-6-carbaldehyde
Potassium permanganate (KMnO₄) 3-Ethyl-2-methoxyquinoline-6-carboxylic acid

Modifications of the Quinoline Ring System

The quinoline ring is an aromatic system that can undergo substitution reactions. The existing substituents—an ethyl group at position 3, a methoxy (B1213986) group at position 2, and a hydroxymethyl group at position 6—will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the presence of the electron-donating methoxy and alkyl groups can activate the ring towards this type of reaction. wikipedia.org Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion.

The directing effects of the existing substituents need to be considered. The methoxy group at position 2 is an activating, ortho-, para-director. The ethyl group at position 3 is also an activating, ortho-, para-director. The hydroxymethyl group at position 6 is a weakly deactivating, ortho-, para-director. The combined effect of these groups would likely direct incoming electrophiles to positions 5, 7, and 8.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers.

Table 4: Potential Products of Electrophilic Aromatic Substitution

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ (3-Ethyl-2-methoxy-5-nitroquinolin-6-yl)methanol and other isomers
Bromination Br₂, FeBr₃ (5-Bromo-3-ethyl-2-methoxyquinolin-6-yl)methanol and other isomers

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the quinoline ring is also possible, particularly on the pyridine ring, which is more electron-deficient. wikipedia.org This type of reaction is facilitated by the presence of a good leaving group and strong electron-withdrawing groups. wikipedia.orgyoutube.com In the case of this compound, the methoxy group at the 2-position could potentially act as a leaving group if activated.

For a nucleophilic aromatic substitution to occur, a strong nucleophile is required. For instance, reaction with a strong nucleophile like an amide anion (e.g., in the Chichibabin reaction) could potentially lead to the introduction of an amino group. wikipedia.org However, the conditions required for such reactions are often harsh.

It is important to note that the reactivity of the quinoline ring in nucleophilic aromatic substitution is highly dependent on the specific reaction conditions and the nature of the nucleophile. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the further functionalization of the this compound core. researchgate.netmdpi.com To utilize these methods, the methanol moiety at the 6-position would first need to be converted into a more reactive group, such as a halide (e.g., bromide or iodide) or a triflate. This initial transformation would set the stage for a variety of subsequent coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edulibretexts.org By converting the 6-hydroxymethyl group of this compound to a 6-bromo or 6-iodo derivative, it becomes a suitable substrate for Suzuki-Miyaura coupling. This would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 6-position, significantly diversifying the molecular scaffold. The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netrug.nl A 6-halo derivative of this compound could be coupled with a diverse array of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This reaction would provide a direct route to novel 6-aminoquinoline (B144246) derivatives, which are prevalent motifs in pharmacologically active compounds. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net

The table below illustrates the potential palladium-catalyzed cross-coupling reactions for the functionalization of a hypothetical 6-halo-(3-ethyl-2-methoxyquinoline) intermediate.

Reaction NameCoupling PartnerResulting Functional Group at C6Potential Catalyst System
Suzuki-Miyaura CouplingArylboronic acidArylPd(PPh₃)₄, Na₂CO₃
Suzuki-Miyaura CouplingVinylboronic acidVinylPd(dppf)Cl₂, K₃PO₄
Buchwald-Hartwig AminationPrimary/Secondary AmineAminoPd₂(dba)₃, BINAP, NaOt-Bu
Heck ReactionAlkeneAlkenylPd(OAc)₂, P(o-tol)₃, Et₃N
Sonogashira CouplingTerminal AlkyneAlkynylPdCl₂(PPh₃)₂, CuI, Et₃N

Synthesis of Novel Hybrid Molecules Incorporating the this compound Moietymdpi.comresearchgate.net

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. mdpi.com The this compound scaffold is an attractive starting point for the synthesis of such hybrid molecules.

The primary alcohol at the 6-position is a key functional handle for derivatization. It can be readily oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of coupling reactions to link the quinoline moiety to another bioactive molecule. For example, the resulting carboxylic acid could be coupled with an amine-containing drug molecule via amide bond formation.

Alternatively, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution with a variety of linkers or directly with another pharmacophore containing a suitable nucleophile.

A common approach to creating hybrid molecules is through the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. In this scenario, the this compound could be converted to an azide (B81097) derivative. This azide-functionalized quinoline could then be "clicked" onto another molecule bearing a terminal alkyne, forming a stable triazole linker.

The table below outlines potential strategies for synthesizing novel hybrid molecules starting from this compound.

Activation of Methanol GroupLinkage ChemistryPartner Molecule Functional GroupResulting Hybrid Linkage
Oxidation to Carboxylic AcidAmide Coupling (e.g., EDC, HOBt)AmineAmide
Conversion to Alkyl HalideNucleophilic SubstitutionPhenol or ThiolEther or Thioether
Conversion to AzideCu(I)-catalyzed Azide-Alkyne CycloadditionTerminal Alkyne1,2,3-Triazole
Conversion to Mesylate/TosylateNucleophilic SubstitutionAmine or HeterocycleAmine or N-linked Heterocycle

These synthetic strategies would allow for the covalent linking of the this compound moiety to a wide range of other pharmacologically relevant scaffolds, such as those with known antiparasitic, anticancer, or anti-inflammatory activities, to explore potential synergistic effects and develop novel therapeutic candidates. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For (3-Ethyl-2-methoxyquinolin-6-yl)methanol, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the ethyl, methoxy (B1213986), hydroxymethyl, and quinoline (B57606) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing valuable connectivity information.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (ethyl)~1.3Triplet (t)~7.53H
CH₂ (ethyl)~2.8Quartet (q)~7.52H
OCH₃~4.0Singlet (s)-3H
CH₂OH~4.8Singlet (s)-2H
OH~2.5Singlet (s, broad)-1H
H-4 (quinoline)~7.8Singlet (s)-1H
H-5 (quinoline)~7.9Doublet (d)~8.51H
H-7 (quinoline)~7.4Doublet of doublets (dd)~8.5, 2.01H
H-8 (quinoline)~7.6Doublet (d)~2.01H

¹³C NMR Analysis of Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

A predicted ¹³C NMR data table for the compound is provided below, illustrating the expected chemical shift ranges for the various carbon environments.

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~25
OCH₃~55
CH₂OH~65
C-2 (quinoline)~160
C-3 (quinoline)~125
C-4 (quinoline)~135
C-4a (quinoline)~128
C-5 (quinoline)~122
C-6 (quinoline)~145
C-7 (quinoline)~105
C-8 (quinoline)~130
C-8a (quinoline)~148

Advanced NMR Techniques for Structural Elucidation

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within a spin system, such as the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and confirming the substitution pattern on the quinoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing through-space correlations that help to determine the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₅NO₂), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula.

Molecular FormulaCalculated Exact MassMeasured Exact Mass
C₁₃H₁₅NO₂217.1103[Experimental Value]

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The analysis of the fragmentation of this compound would be expected to show characteristic losses of functional groups. For instance, the loss of the ethyl group (M-29), the methoxy group (M-31), or the hydroxymethyl group (M-31) would produce significant fragment ions. The stability of the quinoline ring would likely result in it being a prominent feature in the mass spectrum.

A plausible fragmentation pattern would involve initial cleavage of the side chains from the quinoline core, followed by further fragmentation of the heterocyclic ring system. The interpretation of these patterns provides corroborative evidence for the structure elucidated by NMR spectroscopy.

Based on a thorough search of available scientific literature and chemical databases, there is currently no specific published experimental data for the advanced spectroscopic and analytical characterization of the compound This compound .

The successful synthesis and subsequent detailed characterization using techniques such as Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis for this specific molecule have not been reported in publicly accessible research.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analytical parameters requested for the following sections:

Elemental Analysis for Empirical Formula Validation

While the principles of these analytical techniques are well-established for the characterization of novel chemical compounds, their specific application to this compound—including characteristic IR absorption bands, chromatographic retention times, mass fragmentation patterns, and elemental composition percentages—cannot be detailed without experimental data from peer-reviewed sources.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Methoxyquinolin 6 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like (3-Ethyl-2-methoxyquinolin-6-yl)methanol. DFT calculations can predict a variety of molecular properties, from optimized geometries to spectroscopic signatures.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule (conformers) that can arise from the rotation around single bonds. The ethyl, methoxy (B1213986), and methanol (B129727) groups attached to the quinoline (B57606) core of this compound can rotate, leading to various conformers with different energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations. The stability of different conformers can be analyzed, for instance, by performing a Potential Energy Surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the energy at each step. nih.gov

Table 1: Predicted Structural Parameters for this compound (Hypothetical Data) This table presents hypothetical optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values would be derived from specific computational studies.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-C3 1.38 C2-C3-C4 120.5
C3-Ethyl(Cα) 1.52 C3-C4-C4a 121.0
C2-O(methoxy) 1.36 C3-C2-N1 122.3
C6-C(methanol) 1.51 C5-C6-C7 119.8

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. dergipark.org.trscirp.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net Conversely, a small energy gap indicates that the molecule is more likely to be reactive. researchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution. This analysis helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data) This table contains hypothetical electronic properties calculated using DFT. The values are for illustrative purposes.

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.15

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. dergipark.org.tr These predicted spectra can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule, such as stretching and bending of specific bonds. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org This provides information about the electronic structure and the nature of the transitions, such as π→π* or n→π*. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data) This table shows hypothetical predicted spectroscopic data. Actual data would result from specific computational studies.

Spectroscopy Predicted Peak/Wavelength Assignment
1H NMR δ 7.8 (s, 1H) H4 proton on quinoline ring
13C NMR δ 158.0 C2 carbon attached to methoxy group
IR 3400 cm-1 O-H stretch of the methanol group

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations often focus on static properties, MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., solvent). researchgate.net For this compound, MD simulations could be used to explore its behavior in different solvents, study its flexibility, and understand how it might interact with other molecules. These simulations can reveal information about the stability of different conformers over time and the dynamics of hydrogen bonding, particularly involving the methanol group. nih.govresearchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the energy profile of a reaction and determine the most likely pathway. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can identify key intermediates and transition states. researchgate.net This information is crucial for understanding the reaction's feasibility, kinetics, and selectivity. For instance, calculations can help to understand how the electronic and steric effects of the ethyl, methoxy, and methanol substituents on the quinoline ring influence its reactivity in a given chemical transformation. nih.gov

Structure Activity Relationship Sar Insights from Quinoline Methanol Scaffolds in Academic Research

Influence of Substituents on Quinoline (B57606) Ring System on General Reactivity and Interactions

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is an electron-deficient heteroaromatic system. semanticscholar.org This inherent electronic property makes it susceptible to nucleophilic attack, while the benzene portion can undergo electrophilic substitution. The nature and position of substituents dramatically modulate this reactivity. nih.gov

Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the quinoline ring's reactivity. EDGs, such as methyl or methoxy (B1213986) groups, can increase the electron density of the ring system, potentially enhancing its reactivity towards electrophiles. Conversely, EWGs generally decrease the ring's reactivity towards electrophiles but can activate it for nucleophilic substitution. mdpi.com For instance, research on quinoline N-oxides has shown that EDGs like methyl groups at various positions can lead to better yields in certain catalytic reactions, whereas strong EWGs like a nitro group can inhibit reactions. mdpi.com

Steric Effects : The size and position of substituents can sterically hinder or facilitate chemical reactions. Bulky groups near a reactive site can prevent reagents from accessing it. However, in some catalytic processes, bulky substituents have been observed to have minimal negative impact on reaction yields. mdpi.com

Positional Influence : The position of a substituent on the quinoline ring is critical. For example, in the context of certain biological activities, a 6-chloro and 7-methoxy substitution pattern has been identified as an essential pharmacophore in some quinolone derivatives. researchgate.net The reactivity also varies by position; for instance, direct C-H functionalization often occurs selectively at the C2 or C4 positions, depending on the reaction conditions and the directing influence of existing substituents. mdpi.com

Table 1: General Influence of Substituent Type on Quinoline Ring Reactivity
Substituent TypeElectronic EffectImpact on ReactivityExample Group
Electron-Donating Group (EDG)Increases electron density on the ringGenerally enhances reactivity towards electrophiles; can favor certain catalytic reactions. mdpi.com-CH3, -OCH3
Electron-Withdrawing Group (EWG)Decreases electron density on the ringDecreases reactivity towards electrophiles; can activate the ring for nucleophilic substitution. mdpi.com-NO2, -Cl
Bulky GroupsSteric HindranceMay block access to reactive sites, though the effect varies depending on the specific reaction. mdpi.com-C(CH3)3

Role of the Methanol (B129727) Group in Potential Chemical Interactions

The methanol group (-CH₂OH) attached to the quinoline scaffold introduces a site for several key chemical interactions. Its hydroxyl (-OH) component is particularly significant.

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This capability is crucial for forming intermolecular connections, which can influence solubility, crystal packing, and interactions with biological macromolecules. nih.gov For example, in studies of P-glycoprotein inhibitors, a hydroxymethyl group on the quinoline scaffold was found to play a key role in the compound's activity, likely through hydrogen bonding interactions within the protein's binding site. nih.gov

Reactivity and Derivatization : The primary alcohol of the methanol group is a reactive functional group. It can undergo oxidation to form an aldehyde or a carboxylic acid, and it can be esterified or etherified. This allows for the straightforward chemical modification of the scaffold, enabling the synthesis of diverse derivatives for further SAR studies. mdpi.com

Chelation : In conjunction with the quinoline nitrogen, the hydroxyl group may participate in the chelation of metal ions. The 8-hydroxyquinoline (B1678124) scaffold is a classic example of a powerful chelating agent, and while the 6-methanol group is positioned differently, the potential for metal coordination cannot be entirely dismissed depending on the molecular conformation. nih.gov

Impact of Alkyl and Methoxy Substituents on Scaffold Properties

Ethyl Group (-CH₂CH₃) : As an alkyl group, the ethyl substituent is primarily an electron-donating group through an inductive effect, albeit a weak one. It increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted analog. This can affect how the molecule partitions between aqueous and lipid environments and can influence its ability to cross biological membranes. Its steric bulk at the C3 position can also influence the conformation of adjacent groups and affect how the molecule fits into a binding pocket.

Table 2: Properties Conferred by Specific Substituents on the Quinoline Scaffold
SubstituentPositionPrimary ContributionPotential Effects
Ethyl (-CH2CH3)C3Lipophilicity, Steric BulkInfluences solubility and membrane permeability; weak electron-donating effect.
Methoxy (-OCH3)C2Electronic Effects, H-bond AcceptorActs as an electron-donating group (resonance); can participate in hydrogen bonding. nih.gov
Methanol (-CH2OH)C6H-bond Donor/Acceptor, Reactive SiteKey site for hydrogen bonding; allows for chemical derivatization. nih.gov

Future Directions and Emerging Research Avenues for 3 Ethyl 2 Methoxyquinolin 6 Yl Methanol in Organic Chemistry

Development of Novel Synthetic Pathways

The synthesis of functionalized quinoline (B57606) derivatives is a well-established area of organic chemistry, with numerous named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses providing foundational routes to the quinoline core. Modern methods, including transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, have further expanded the ability to create complex, substituted quinolines.

However, no specific studies detailing the development of novel synthetic pathways either for the production of, or starting from, (3-Ethyl-2-methoxyquinolin-6-yl)methanol are available in the current body of scientific literature. Research in this area would be needed to explore more efficient, scalable, or environmentally benign methods to access this specific compound and its potential precursors.

Exploration of Advanced Derivatization for Material Science Applications (e.g., Luminescence, Polymerization)

Quinoline and its derivatives are known for their unique photophysical properties, making them attractive building blocks for materials science. Poly(quinoline)s and quinoline-containing copolymers have been investigated for their potential use as electroluminescent materials in organic light-emitting diodes (OLEDs). tandfonline.com The rigid, aromatic structure of the quinoline ring can facilitate high electron mobility and thermal stability in polymeric systems. tandfonline.com

Despite the general interest in quinoline-based materials, there is no published research on the derivatization of this compound for applications in luminescence or polymerization. Future research could potentially explore how the specific substitution pattern of this molecule—with its ethyl, methoxy (B1213986), and methanol (B129727) groups—influences the photoluminescent properties of new materials. The hydroxyl group of the methanol substituent, in particular, offers a reactive site for incorporation into polymer backbones or as a side chain, but such studies have not yet been reported.

Application in Supramolecular Chemistry and Host-Guest Systems

The nitrogen atom and the extended π-system of the quinoline ring make it a candidate for involvement in non-covalent interactions, which are the foundation of supramolecular chemistry. More complex quinoline-containing molecules, such as the natural product quinine, have been studied in the context of ion-pair formation and host-guest interactions. The main objective of supramolecular chemistry is to understand and control non-covalent intermolecular bonding to create complex, functional systems. mdpi.com

There is currently no available research describing the use of this compound in supramolecular or host-guest chemistry. Investigations would be required to determine if this molecule can act as a host or guest, participate in self-assembly processes, or form organized structures like organogels or liquid crystals. Its potential for forming hydrogen bonds via the methanol group and engaging in π-stacking interactions could be a starting point for such exploratory research.

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